molecular formula C10H10BrF3N2 B12341450 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine

4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine

Katalognummer: B12341450
Molekulargewicht: 295.10 g/mol
InChI-Schlüssel: RDNFKEOKFVBYTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one bromine atom, a phenyl group, and a trifluoromethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-phenyl-5-(trifluoromethyl)pyrazole with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high purity and yield. The use of catalysts and advanced purification techniques like crystallization and chromatography is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Pyrazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

  • 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazole
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-3-phenylpyrazole

Uniqueness: 4-Bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine stands out due to its unique combination of a pyrazolidine ring with a trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H10BrF3N2

Molekulargewicht

295.10 g/mol

IUPAC-Name

4-bromo-3-phenyl-5-(trifluoromethyl)pyrazolidine

InChI

InChI=1S/C10H10BrF3N2/c11-7-8(6-4-2-1-3-5-6)15-16-9(7)10(12,13)14/h1-5,7-9,15-16H

InChI-Schlüssel

RDNFKEOKFVBYTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(C(NN2)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.